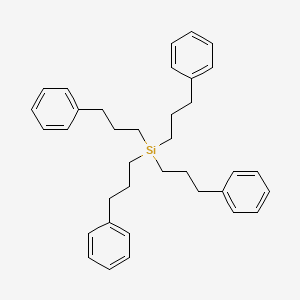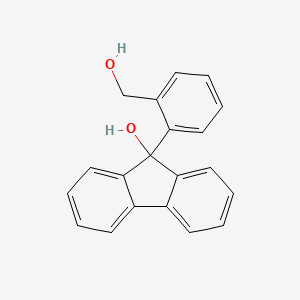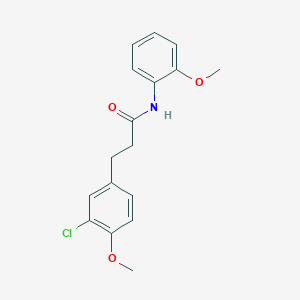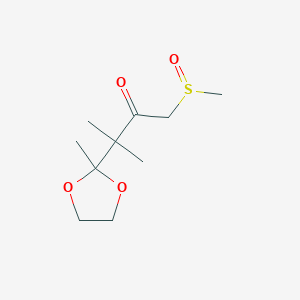
Tetrakis(3-phenylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-phenylpropyl)silane is an organosilicon compound with the chemical formula C36H44Si It is characterized by a silicon atom bonded to four 3-phenylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-phenylpropyl)silane typically involves the reaction of silicon tetrachloride (SiCl4) with 3-phenylpropylmagnesium bromide (C9H11MgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SiCl4+4C9H11MgBr→Si(C9H11)4+4MgBrCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3-phenylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Various silanes (R3SiH).
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(3-phenylpropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Tetrakis(3-phenylpropyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The phenylpropyl groups provide steric hindrance and electronic effects that influence the reactivity of the silicon atom. This compound can participate in various catalytic processes and form stable complexes with other molecules, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltris(3-phenylpropyl)silane
- Dimethyl(3-phenylpropyl)silane
- Diphenyl(3-phenylpropyl)silane
- Hexadecyltris(3-phenylpropyl)silane
Uniqueness
Tetrakis(3-phenylpropyl)silane is unique due to its tetrahedral structure with four identical phenylpropyl groups attached to the silicon atom. This configuration provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
18817-48-6 |
|---|---|
Fórmula molecular |
C36H44Si |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
tetrakis(3-phenylpropyl)silane |
InChI |
InChI=1S/C36H44Si/c1-5-17-33(18-6-1)25-13-29-37(30-14-26-34-19-7-2-8-20-34,31-15-27-35-21-9-3-10-22-35)32-16-28-36-23-11-4-12-24-36/h1-12,17-24H,13-16,25-32H2 |
Clave InChI |
PHEKIJGUCZHEME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)








![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)


